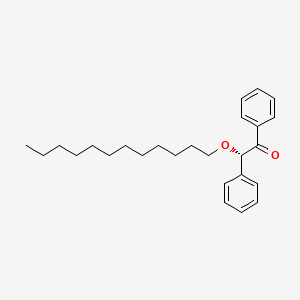

2-Dodecyloxy-2-phenylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38482-90-5 |

|---|---|

Molecular Formula |

C26H36O2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

(2S)-2-dodecoxy-1,2-diphenylethanone |

InChI |

InChI=1S/C26H36O2/c1-2-3-4-5-6-7-8-9-10-17-22-28-26(24-20-15-12-16-21-24)25(27)23-18-13-11-14-19-23/h11-16,18-21,26H,2-10,17,22H2,1H3/t26-/m0/s1 |

InChI Key |

FRDPGGLLENAOGW-SANMLTNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Acetophenone Photoinitiator Chemistry

2-Dodecyloxy-2-phenylacetophenone belongs to the broader family of acetophenone (B1666503) derivatives, which are well-established as Type I photoinitiators. google.comresearchgate.net Upon absorption of ultraviolet (UV) light, these molecules undergo a characteristic reaction known as α-cleavage, or Norrish Type I reaction. mdpi.com This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating two distinct radical fragments. google.comresearchgate.net

These free radicals are the active species that initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network. mdpi.com The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics (molar extinction coefficient and wavelength of maximum absorption), the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. rsc.org

Acetophenone-based photoinitiators are valued for their high reactivity and efficiency in initiating polymerization. The general mechanism for a Type I acetophenone photoinitiator is illustrated below:

General Reaction Scheme for Type I Acetophenone Photoinitiators

| Step | Description |

| 1. Light Absorption | The photoinitiator molecule absorbs a photon of UV light, promoting it to an excited singlet state. |

| 2. Intersystem Crossing | The excited singlet state rapidly converts to a more stable, longer-lived triplet state. |

| 3. α-Cleavage | From the triplet state, the molecule undergoes cleavage of the bond between the carbonyl carbon and the adjacent carbon, yielding a benzoyl radical and another carbon-centered radical. |

| 4. Polymerization Initiation | Both radical fragments can react with monomer units, initiating separate polymer chains. |

Significance of Long Alkyl Chains in Molecular Design for Materials Science

A distinguishing feature of 2-Dodecyloxy-2-phenylacetophenone is the presence of a dodecyloxy group (a twelve-carbon alkyl chain attached via an oxygen atom). The incorporation of long alkyl chains into molecular structures is a deliberate design strategy in materials science to impart specific properties to the final material.

The introduction of a long, nonpolar alkyl chain can significantly influence several key parameters:

Solubility and Compatibility: The dodecyl group enhances the solubility of the photoinitiator in nonpolar and low-polarity monomer formulations. This improved compatibility is crucial for achieving a homogeneous distribution of the initiator within the resin, which in turn leads to more uniform curing and predictable material properties.

Migration Resistance: In cured polymers, small, unreacted molecules can migrate to the surface over time, a phenomenon that can compromise the long-term performance and safety of the material, particularly in applications like food packaging or biomedical devices. The long alkyl chain increases the molecular weight and the steric bulk of the photoinitiator, reducing its mobility within the polymer network and thus minimizing migration.

Plasticizing Effect: The flexible nature of the long alkyl chain can introduce a degree of plasticization to the resulting polymer network. This can modify the mechanical properties of the cured material, potentially increasing its flexibility and impact resistance.

Surface Properties: The presence of long alkyl chains can also influence the surface properties of the cured material, such as hydrophobicity and surface energy.

In other classes of molecules, such as azothiophenes, the length of the alkoxy chain has been shown to have a notable effect on physical properties like the melting point. While a direct correlation is not always straightforward, this underscores the importance of the alkyl chain length in determining the material's behavior.

Research Landscape and Knowledge Gaps Pertaining to Dodecyloxy Substituted Phenylacetophenones

Alternative Synthetic Approaches to α-Alkoxy-α-phenylacetophenones

While the O-alkylation of benzoin (B196080) is a primary route, other methods for synthesizing the α-alkoxy-α-phenylacetophenone scaffold exist. One notable alternative involves the direct α-alkoxylation of a deoxybenzoin (B349326) derivative. This can be achieved through various oxidative methods.

Another approach starts from α-halo-α-phenylacetophenone (e.g., 2-bromo-2-phenylacetophenone). This substrate can react with sodium dodecyloxide, prepared from dodecyl alcohol and a strong base. This method reverses the roles of the nucleophile and electrophile compared to the Williamson ether synthesis starting from benzoin.

A summary of these approaches is presented in the table below.

| Synthetic Approach | Starting Materials | Key Reagents | Advantages | Potential Challenges |

| O-Alkylation of Benzoin | Benzoin, 1-Bromododecane | Sodium Hydride, DMF | Readily available starting materials, straightforward procedure. | Requires anhydrous conditions, potential for side reactions if base is not chosen carefully. |

| Alkoxylation of Deoxybenzoin | Deoxybenzoin, Dodecyl Alcohol | Oxidizing Agent | Avoids the need to pre-form the α-hydroxy group. | Can lead to over-oxidation or other side products. |

| Nucleophilic Substitution | 2-Bromo-2-phenylacetophenone, Dodecyl Alcohol | Sodium Hydride | Utilizes a different set of precursors. | The α-halo ketone starting material can be lachrymatory and less stable. |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

For the O-alkylation of benzoin, the use of a strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the hydroxyl group, thereby maximizing the concentration of the reactive alkoxide. The choice of solvent can also influence the reaction rate and yield. Aprotic polar solvents like DMF are effective at solvating the metal cation, which can enhance the nucleophilicity of the alkoxide.

Reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. Therefore, the temperature is typically maintained in a range that balances reaction speed and selectivity, often between room temperature and 60 °C.

The table below illustrates the impact of different conditions on the yield of related α-alkoxy ketone syntheses.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Hydride | DMF | 25-50 | 4-8 | 85-95 |

| Potassium Carbonate | Acetone | Reflux | 12-24 | 60-75 |

| Sodium Hydroxide (Phase Transfer) | Dichloromethane/Water | 25 | 6-12 | 70-85 |

Stereochemical Control in Synthesis

This compound possesses a chiral center at the α-carbon. Consequently, its synthesis from a racemic precursor like benzoin results in a racemic mixture of the (R) and (S) enantiomers. For applications where stereochemical purity is important, methods for controlling the stereochemistry must be employed.

One strategy for achieving stereocontrol is to use a chiral auxiliary. This involves attaching a chiral molecule to the precursor, which then directs the alkylation to one face of the molecule, leading to a diastereomeric excess of one product. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Another approach is the use of a chiral catalyst. For instance, a chiral phase-transfer catalyst could be used in the alkylation reaction to favor the formation of one enantiomer over the other. This method is often more atom-economical than the use of a chiral auxiliary.

Furthermore, resolution of the racemic mixture can be performed. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

The development of stereoselective syntheses for α-alkoxy-α-phenylacetophenones remains an active area of research, driven by the potential for enantiomerically pure compounds to exhibit unique properties in various applications.

Fundamental Photoexcitation Processes

The photochemical journey of this compound commences with the absorption of a photon, typically in the ultraviolet (UV) region of the electromagnetic spectrum. This energy input elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The transition primarily involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).

From the highly energetic and short-lived singlet state, the molecule can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This transition to the triplet state is a key step, as the longer lifetime of the triplet species provides a greater opportunity for subsequent chemical reactions to occur. The efficiency of the Norrish Type I reaction, a critical pathway for this class of compounds, is often higher from the triplet state.

Generation of Primary Radical Species

The hallmark of the photochemistry of this compound is its propensity to undergo cleavage of the α-carbon-carbon bond, a process known as the Norrish Type I reaction. wikipedia.orgscispace.com This reaction is a homolytic cleavage that results in the formation of two distinct radical species.

α-Cleavage (Norrish Type I) Mechanisms

The Norrish Type I reaction is the photochemical homolysis of the bond between the carbonyl carbon and the adjacent α-carbon. wikipedia.orgscispace.com This cleavage can, in principle, occur from either the excited singlet or triplet state, though the triplet pathway is often more significant for aromatic ketones. The stability of the resulting radical fragments plays a crucial role in the facility of this cleavage. For this compound, the α-cleavage leads to the formation of a benzoyl radical and a dodecyloxybenzyl radical.

The general mechanism for the Norrish Type I cleavage in acetophenone derivatives can be represented as follows:

Where R is the dodecyl group and R' is a hydrogen atom in the case of this compound.

Formation of Dodecyloxybenzyl and Benzoyl Radicals

Drawing a direct analogy from the well-studied photochemistry of 2,2-dimethoxy-2-phenylacetophenone (DMPA), the primary photoproducts of this compound are the benzoyl radical and the 1-dodecyloxy-1-phenylmethyl radical (dodecyloxybenzyl radical). wikipedia.orgscispace.com The stability of the dodecyloxybenzyl radical is enhanced by the presence of the adjacent oxygen atom and the phenyl group, which can delocalize the unpaired electron.

The generation of these two radical species is the pivotal step that enables this compound to function as a photoinitiator, as these radicals can subsequently initiate polymerization reactions or engage in other chemical transformations.

Photodegradation Pathways and Intermediate Species Formation

Thermal Fragmentation of Radicals

The primary radicals generated via α-cleavage can undergo further thermal fragmentation. The benzoyl radical, for instance, is known to be relatively stable but can, under certain conditions, decarbonylate to produce a phenyl radical and carbon monoxide.

The dodecyloxybenzyl radical can also undergo fragmentation, although specific pathways for this exact radical are not extensively detailed in the literature. By analogy with similar alkoxy-substituted benzyl radicals, potential fragmentation could involve cleavage of the C-O bond or other rearrangements. wikipedia.orgscispace.com

Secondary Photoreactions of Photoproducts

The stable photoproducts formed from the initial radical reactions can themselves absorb light and undergo secondary photoreactions. This can lead to a complex mixture of final products, especially under prolonged irradiation. The nature and distribution of these secondary products are highly dependent on the reaction conditions, such as the solvent, the presence of oxygen, and the concentration of the initial photoinitiator. For instance, in the presence of oxygen, the primary radicals can be trapped to form peroxy radicals, leading to different degradation pathways.

Quantum Yield Determination for Radical Initiation

The efficiency of a photoinitiator is fundamentally quantified by its quantum yield of radical initiation (Φi). This value represents the number of initiating radicals produced per photon absorbed by the photoinitiator molecule. A higher quantum yield signifies a more efficient conversion of light energy into chemical reactivity, which is a critical factor in applications such as photopolymerization. The determination of this quantum yield is a crucial aspect of characterizing any novel photoinitiator, including this compound.

The process of determining the quantum yield for radical initiation involves several key steps and methodologies. Generally, it begins with the measurement of the light absorbed by the photoinitiator at a specific wavelength, often corresponding to its maximum absorption. This is typically achieved using UV-Vis spectroscopy. The number of photons absorbed by the sample can be calculated from the incident light intensity and the absorbance of the solution. rsc.org

Several experimental techniques can be employed to determine the quantum yield. One common approach involves the use of a chemical scavenger or a polymerizable monomer to trap the generated radicals. By quantifying the consumption of the scavenger or the rate of polymerization, one can deduce the rate of radical generation. For instance, in the context of polymerization, the rate of monomer conversion can be monitored using techniques like real-time infrared (RT-IR) spectroscopy or dilatometry.

A general model for evaluating the quantum efficiency of a photoinitiator can be established based on spectroscopic analysis and reaction kinetics. spiedigitallibrary.org By monitoring the change in absorbance of the photoinitiator over the course of the exposure process, a kinetic curve can be constructed. This data, combined with the known photon flux of the irradiation source, allows for the calculation of the quantum yield. rsc.orgspiedigitallibrary.org For example, a study on the photoinitiator 2-hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP) determined a quantum yield of 2.4% at its main absorption peak of 247 nm using a kinetic model based on photometric analysis. researchgate.net

It is important to note that the quantum yield can be influenced by several factors, including the solvent, the presence of co-initiators or additives, and the temperature. Therefore, the experimental conditions under which the quantum yield is determined must be carefully controlled and reported.

Mechanistic Investigations of 2 Dodecyloxy 2 Phenylacetophenone Photoreactions

Elucidation of Radical Reaction Pathways

Upon absorption of UV light, the 2-dodecyloxy-2-phenylacetophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). For many acetophenone (B1666503) derivatives, this S₁ state is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). wikipedia.org This transition from a singlet to a triplet state is a spin-forbidden process but is facilitated in these molecules by spin-orbit coupling. wikipedia.org The efficiency of ISC is a critical factor, as the subsequent α-cleavage predominantly occurs from the triplet state. The rate of intersystem crossing in molecules with similar structures, such as other α,β-enones, is often ultrafast, ensuring a high quantum yield for triplet formation. rsc.org The process can be represented as:

S₀ + hν → S₁ → T₁

The presence of heavy atoms or paramagnetic species can, in principle, enhance the rate of intersystem crossing, although this is not a typical strategy for this class of photoinitiators. wikipedia.org

Following α-cleavage from the triplet state, a geminate radical pair is formed, consisting of a benzoyl radical and a 2-dodecyloxy-2-phenylacetyl radical. These radicals are encaged by the surrounding solvent or monomer matrix and can undergo several competing reactions. uark.edu The two primary pathways for the termination of these radicals are recombination and disproportionation. wikipedia.org

Recombination involves the re-formation of a covalent bond between the two radical species. This can either regenerate the starting material or, in some cases, form a new, stable, non-radical product. wikipedia.org

Disproportionation is a process where one radical abstracts an atom (typically a hydrogen atom) from the other, resulting in the formation of two new, stable, non-radical molecules, one of which is typically an alkene. wikipedia.org

The ratio of disproportionation to recombination (kd/kc) is influenced by steric hindrance around the radical centers. For bulky radicals, disproportionation can become more favorable relative to recombination. uark.edu

| Radical Process | Description |

| α-Cleavage | Photochemical cleavage of the C-C bond adjacent to the carbonyl group. |

| Recombination | The coupling of two radicals to form a single, non-radical product. |

| Disproportionation | The transfer of an atom from one radical to another, forming two distinct non-radical products. |

Influence of Solvent Environment on Photochemical Behavior

The solvent environment plays a significant role in the photochemical behavior of this compound by influencing the stability of the excited states and the fate of the resulting radicals. Solvent polarity, viscosity, and hydrogen-bonding capacity can all modulate the reaction pathways.

The rate of photolysis of similar compounds, such as riboflavin, has been shown to be linearly dependent on the solvent's dielectric constant, suggesting the involvement of a polar intermediate that is stabilized by more polar solvents. nih.gov An increase in solvent polarity can lead to greater stabilization of the excited triplet state, potentially facilitating its reduction or cleavage. nih.gov

Solvent viscosity also impacts the photoreaction. In highly viscous media, the diffusion of the initially formed geminate radicals out of the solvent cage is hindered. nih.gov This can lead to an increase in in-cage reactions, such as recombination, at the expense of initiation where the radicals would diffuse apart to react with monomers.

| Solvent Property | Effect on Photoreaction |

| Polarity | Can stabilize polar excited states and intermediates, potentially increasing the rate of photolysis. nih.gov |

| Viscosity | Higher viscosity restricts radical mobility, favoring in-cage recombination over diffusion and initiation. nih.gov |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with the carbonyl group, potentially altering the energy of the excited states. |

Kinetic Analysis of Photoinitiation and Radical Decay

The rate of photoinitiation is directly proportional to the quantum yield of α-cleavage and the light intensity. The decay of the generated radicals is a complex process involving several competing reactions:

Initiation: Reaction of the primary radicals with a monomer to start a polymer chain.

Recombination/Disproportionation: As discussed previously.

Reaction with Oxygen: In the presence of oxygen, the radicals can be scavenged to form peroxy radicals, which can inhibit or retard polymerization.

Isotope Effect Studies in Mechanistic Elucidation

Isotope effect studies, particularly using deuterium (B1214612) substitution, are powerful tools for elucidating reaction mechanisms. nih.gov By replacing hydrogen with deuterium at specific positions in the this compound molecule, one can probe the nature of bond-breaking and bond-forming steps in the transition states of the photoreaction.

For example, a secondary deuterium kinetic isotope effect (KIE) can be used to distinguish between different mechanisms. The α-deuterium secondary KIE for the hydrolysis of related acetals has been shown to be around 1.17, which is indicative of a process with significant ionization character in the rate-limiting step. rsc.org In the context of the photoreactions of this compound, deuteration at the α-position could provide insights into the fine details of the α-cleavage and subsequent hydrogen abstraction reactions.

The interpretation of isotope effects relies on the principle that the vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to different zero-point energies and, consequently, different reaction rates if that bond is involved in the reaction mechanism. cchmc.org

| Isotope Effect Type | Mechanistic Insight |

| Primary KIE | Observed when a bond to the isotope is broken in the rate-determining step. |

| Secondary KIE | Observed when a bond to the isotope is not broken but is located at or near the reaction center. Provides information about changes in hybridization or steric environment. rsc.org |

Application of 2 Dodecyloxy 2 Phenylacetophenone in Macromolecular Systems

Photoinitiation of Radical Polymerization

DMPA is a well-established initiator for free-radical polymerization, a process fundamental to the formation of many high-performance polymers. ndsuresearchfoundation.orgnih.gov As a Type I photoinitiator, it does not require a co-initiator to generate radicals, making formulation simpler. wikipedia.org The initiation step involves the photolytic cleavage of the DMPA molecule to produce free radicals, which then attack the carbon-carbon double bonds of monomer units, creating an active center from which a polymer chain begins to grow. mdpi.com This process continues in a chain reaction known as propagation, rapidly converting liquid monomers into a solid polymer network. google.com The efficiency of radical generation and, consequently, the polymerization rate, makes DMPA suitable for applications requiring fast curing times. frontiersin.org

The kinetics of monomer conversion initiated by DMPA under UV irradiation are influenced by several factors, including the type of monomer, initiator concentration, and the intensity of the UV light source. wikipedia.orggoogle.com Studies comparing different monomers show that acrylates generally polymerize faster than the corresponding methacrylates due to the higher reactivity of the acrylate (B77674) double bond. acs.org

In the photopolymerization of methacrylate (B99206) and methacrylamide (B166291) monomers, DMPA has been shown to be a highly effective initiator, often yielding higher maximum polymerization rates (Rp,max) compared to other systems like those based on camphorquinone (B77051) (CQ). google.com For example, when used to polymerize 2-hydroxyethyl methacrylate (HEMA), DMPA can achieve a higher rate of polymerization than CQ, BAPO, or Ivocerin initiators. google.com The degree of conversion at the maximum polymerization rate, which indicates the onset of vitrification (the point at which the polymerizing system transitions to a glassy state), is also significantly affected by the choice of initiator. google.com

The polymerization typically follows a kinetic profile where the rate increases rapidly, reaches a maximum, and then slows down as monomer is consumed and diffusion becomes limited due to the increasing viscosity of the medium. google.comacs.org

| Monomer | Photoinitiator | Rp,max (%/s) | Final Degree of Conversion (DC) (%) |

| HEMA | DMPA | 4.3 ± 0.2 | 87.5 ± 1.5 |

| HEMAM | DMPA | 2.5 ± 0.3 | 47.9 ± 1.8 |

| HEMA | CQ+EDMAB | 1.8 ± 0.1 | 75.8 ± 1.1 |

| HEMAM | CQ+EDMAB | 1.1 ± 0.1 | 25.4 ± 4.1 |

This table presents comparative kinetic data for the polymerization of 2-hydroxyethyl methacrylate (HEMA) and N-hydroxyethyl methacrylamide (HEMAM) with different photoinitiator systems, including DMPA. Data is derived from findings presented in related research. google.com

DMPA is recognized as an efficient photoinitiator for curing thick sections of material (e.g., greater than 2 mm), which is a significant challenge in photopolymerization. nih.govwikipedia.org High efficiency is achieved because a fast reaction and high conversion can be obtained even at low DMPA concentrations, such as 0.25% by weight. wikipedia.org

| DMPA Concentration (wt%) | Irradiation Time (s) | Final Conversion (%) |

| 0.125 | 300 | ~55 |

| 0.250 | 300 | ~70 |

| 0.500 | 300 | ~70 |

This table illustrates the effect of DMPA concentration on the final conversion of a BisTEG resin after 300 seconds of UV irradiation, showing that increasing concentration beyond a certain point does not enhance conversion due to the screening effect. Data is adapted from graphical representations in scientific literature. wikipedia.org

Integration in Cross-linking Formulations

DMPA is widely used in formulations designed to create highly cross-linked polymer networks. acs.orgwikipedia.orgnih.gov These networks are formed by polymerizing multifunctional monomers and oligomers, which contain two or more reactive groups (e.g., acrylates). The radicals generated from DMPA initiate the polymerization at these sites, and because each monomer can connect to multiple growing chains, a three-dimensional covalent network is rapidly formed. google.com This process, known as photocuring or photo-cross-linking, transforms a liquid resin into a solid, durable material with enhanced mechanical, thermal, and chemical properties. nih.gov

The formation of a cross-linked polymer network is a chain reaction initiated by the radicals from DMPA. google.com The process begins when an initiating radical adds to a carbon-carbon double bond of a multifunctional monomer. This creates a new, larger radical which can then react with another monomer. This propagation step continues, but because the monomers possess multiple reactive sites, the growing polymer chains become chemically bonded to one another. mdpi.com

This intricate linking process results in a single, macroscopic molecule with a three-dimensional structure. The density of these cross-links—determined by the functionality of the monomers and the final degree of conversion—is a critical parameter that dictates the properties of the final material. rsc.org Higher cross-link density generally leads to increased rigidity, thermal stability, and solvent resistance. mdpi.comrsc.org The process is highly efficient and is used to produce materials ranging from soft hydrogels to hard, glass-like plastics. mdpi.comresearchgate.net

The ability of DMPA to initiate rapid cross-linking at ambient temperature has made it a key component in the fabrication of a wide array of functional polymeric materials. researchgate.netdigitellinc.com These materials are engineered for specific applications by carefully selecting the monomers and controlling the network structure.

Hydrogels for Biomedical Applications: In this area, DMPA is used to cross-link hydrophilic monomers to form water-swollen networks known as hydrogels. researchgate.net These materials are valuable for applications like drug delivery and tissue engineering due to their biocompatibility and tunable properties. researchgate.netresearchgate.net

Coatings and Adhesives: UV-curable coatings and adhesives that use DMPA offer significant advantages, including solvent-free formulations, rapid curing on demand, and excellent adhesion to various substrates like paper, metal, and plastic. acs.orgwikipedia.org

Dental Composites: DMPA is an attractive photoinitiator for dental resins because it is colorless and does not require an amine co-initiator, which can cause yellowing over time. wikipedia.org It allows for the rapid, in-situ polymerization of methacrylate-based composites used for dental restorations. wikipedia.orgsigmaaldrich.com

Thiol-Ene Click Chemistry: DMPA is also employed to initiate thiol-ene "click" reactions, which are highly efficient and are not inhibited by oxygen. nih.gov This chemistry is used to prepare materials like UV-cured silicone rubbers with excellent thermal and mechanical properties. nih.gov

Role in the Synthesis of Conjugated Polymers for Solid-State Devices

The primary role of photoinitiators like DMPA is to initiate free-radical chain-growth polymerization of vinyl monomers such as acrylates and methacrylates. wikipedia.org This mechanism is generally not suitable for the direct synthesis of the backbones of π-conjugated polymers, which are the cornerstone of organic semiconductor devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). sigmaaldrich.com

Conjugated polymers require a precise alternating sequence of single and double bonds along the polymer backbone to achieve their electronic properties. They are typically synthesized using step-growth polycondensation methods, such as Suzuki or Stille coupling, which allow for the controlled construction of this conjugated architecture. acs.org Free-radical polymerization does not provide this level of control over the backbone structure and is therefore not the preferred method for synthesizing the primary conjugated material.

However, DMPA and similar photoinitiators can play an important ancillary role in the fabrication of devices based on conjugated polymers. Research has shown that a photo-cross-linkable polymer network can serve as a flexible and robust matrix for a conjugated, light-emitting polymer. In such systems, DMPA would not be used to create the conjugated polymer itself, but rather to polymerize a surrounding host material (e.g., an acrylate-based elastomer). This approach can be used to improve the mechanical properties, such as stretchability, of the active layer in a solid-state device without disrupting the electronic function of the embedded conjugated polymer. Therefore, the role of DMPA in this context is not in the direct synthesis of the conjugated polymer but in the fabrication of composite materials or cross-linked matrices for advanced device architectures.

Photopolymerization within Structured Media

The use of structured media in photopolymerization allows for the creation of polymers with unique morphologies and properties. These organized environments can act as templates, influencing the growth and arrangement of polymer chains. The selection of an appropriate photoinitiator is critical for successful polymerization within these confined and often complex systems.

Micellar Systems and Surface-Cross-linked Micelles (SCMs)

Currently, there is a notable absence of publicly available scientific literature detailing the specific use of 2-Dodecyloxy-2-phenylacetophenone for photopolymerization within micellar systems or for the formation of surface-cross-linked micelles (SCMs). While the principles of photopolymerization in micelles are well-established—typically involving the solubilization of a monomer and a photoinitiator within the hydrophobic core of micelles in an aqueous environment—specific studies employing this compound in this context have not been reported in accessible research. The formation of SCMs, which involves the polymerization of monomers and a cross-linker at the periphery of the micellar core to create a stable, shell-cross-linked nanostructure, similarly lacks documented examples utilizing this particular photoinitiator.

Liquid Crystalline Phases and Anisotropic Polymerization

The investigation into the use of this compound for photopolymerization within liquid crystalline (LC) phases to achieve anisotropic polymerization is another area with no specific research findings available in the public domain. Anisotropic polymerization in an LC medium leverages the ordered nature of the liquid crystal to template the polymerization of monomers, resulting in polymers with aligned structures and anisotropic properties. The choice of photoinitiator is critical to not disrupt the delicate LC phase while efficiently initiating polymerization upon irradiation. However, studies detailing the compatibility and efficacy of this compound in such systems are not currently documented.

Biopolymer and Hybrid Material Systems (e.g., Cellulose (B213188) Esters)

The application of this compound in the photopolymerization of biopolymer and hybrid material systems, specifically with cellulose esters, is not described in the available scientific literature. Photopolymerization is a valuable technique for modifying biopolymers like cellulose and its derivatives to create novel hybrid materials with tailored properties. This often involves the grafting of synthetic polymers from the biopolymer backbone. The success of such modifications depends on the photoinitiator's ability to initiate polymerization in a potentially heterogeneous system without causing degradation of the biopolymer. There are no documented studies that have explored the use of this compound for the photopolymerization of cellulose esters or other biopolymer systems.

Advanced Material Design and Functionalization Utilizing 2 Dodecyloxy 2 Phenylacetophenone

Design of Self-Assembled Systems Mediated by Dodecyloxy Moiety

The incorporation of a dodecyloxy group, a long twelve-carbon alkyl chain attached via an ether linkage, into the 2-phenylacetophenone structure is a deliberate design choice aimed at inducing self-assembly behaviors. This long aliphatic tail imparts significant hydrophobic character to the molecule, creating an amphiphilic nature where the dodecyloxy chain is nonpolar and the phenylacetophenone portion is more polar. In appropriate solvents or polymer matrices, these amphiphilic molecules can spontaneously organize into ordered structures to minimize unfavorable interactions between the dissimilar parts and the surrounding medium. This behavior is the foundation for creating materials with precisely controlled nanoscale architectures.

Formation of Nanostructured Polymeric Films and Membranes

The self-assembly driven by the dodecyloxy moiety can be harnessed to produce nanostructured polymeric films and membranes. When 2-Dodecyloxy-2-phenylacetophenone is blended with a polymer and a suitable solvent, the photoinitiator molecules can act as structure-directing agents. Upon solvent evaporation or a change in temperature, the hydrophobic dodecyl chains tend to aggregate, forming micellar or lamellar domains within the polymer matrix.

If this mixture is then exposed to UV light, the photoinitiator triggers polymerization of the surrounding monomer or polymer precursors. The polymerization proceeds around the self-assembled domains of the initiator, effectively locking the nanostructure in place. This process can lead to the formation of nanoporous films, where the regions initially occupied by the dodecyloxy chains become voids, or to polymers with highly ordered internal structures. These nanostructured films and membranes can exhibit unique properties, such as selective permeability, altered mechanical strength, and anisotropic optical or electronic characteristics. The ability to control the nanostructure through the concentration of the initiator and processing conditions offers a pathway to tailor material properties for specific applications.

Photo-Patterning and Lithography Applications

The 2-phenylacetophenone core of the molecule is a well-known chromophore that undergoes efficient cleavage upon exposure to ultraviolet (UV) light, a characteristic it shares with common photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). wikipedia.orgresearchgate.net This photochemical reaction generates free radicals that can initiate the polymerization of various monomers, such as acrylates and methacrylates. wikipedia.orgresearchgate.net This functionality is the basis for its application in photo-patterning and lithography.

In a typical photolithographic process, a thin film of a polymerizable resin containing this compound is applied to a substrate. When a patterned mask is placed over the film and it is exposed to UV light, polymerization occurs only in the irradiated areas. The unpolymerized, unexposed regions can then be washed away with a solvent, leaving behind a solid, patterned polymer structure. The long dodecyloxy chain can influence the solubility of the initiator in the resin and may affect the resolution and edge acuity of the resulting patterns by modifying the diffusion of the initiator molecules and the resulting radicals.

Photoinitiator in Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small external triggers, such as changes in temperature, pH, or exposure to light. nih.govrsc.org this compound is ideally suited to be a photoinitiator for creating such systems, particularly light-responsive hydrogels.

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound into a hydrogel precursor formulation, exposure to UV light can create cross-links, forming the gel. If the concentration or intensity of the light is varied spatially, it can create hydrogels with gradients in cross-link density. These gradients can lead to complex, programmed shape changes in response to other stimuli, such as temperature or pH. For example, a hydrogel could be patterned to bend or twist in a specific way when the temperature changes. The dodecyloxy group can further modify the hydrogel's properties, increasing its hydrophobicity and potentially influencing the lower critical solution temperature (LCST) of thermo-responsive polymers like poly(N-isopropylacrylamide).

Development of Specialized Adhesives and Coatings

UV-curable adhesives and coatings are widely used in industries ranging from electronics to medical devices due to their rapid, on-demand curing capabilities. medchemexpress.com These formulations consist of monomers and oligomers mixed with a photoinitiator. Upon UV irradiation, the photoinitiator generates radicals that trigger rapid polymerization, converting the liquid formulation into a solid, durable adhesive or coating.

The use of this compound in these systems offers specific advantages. Its primary function is to initiate the curing process upon UV exposure, similar to established photoinitiators like DMPA. uvabsorber.com However, the long dodecyl chain provides additional benefits. It can act as an internal plasticizer, potentially increasing the flexibility of the cured adhesive or coating. Furthermore, its hydrophobic nature can enhance the water resistance of the final product and improve its adhesion to nonpolar substrates like plastics (e.g., polyethylene (B3416737) and polypropylene). The molecular structure suggests it would be highly efficient in curing acrylate-based systems, which are common in UV-curable formulations.

Interactive Table: Properties and Applications of Related Photoinitiators

This table provides data on a structurally similar and widely used photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA), to infer the expected performance characteristics of this compound.

| Property | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Expected Influence of Dodecyloxy Group |

| Molar Mass | 256.30 g/mol nih.gov | Significantly Increased |

| UV Absorption Max | ~340 nm | Similar, with potential minor shifts |

| Primary Function | Free-Radical Photoinitiator wikipedia.org | Same |

| Solubility | Soluble in most organic solvents and monomers uvabsorber.com | Increased solubility in nonpolar systems |

| Key Applications | UV curing of coatings, inks, and adhesives; dental composites researchgate.netuvabsorber.com | Similar, with enhanced performance on nonpolar substrates and in hydrophobic systems |

| Curing Speed | High efficiency, rapid polymerization researchgate.net | Potentially altered by diffusion rates |

Computational and Theoretical Studies of 2 Dodecyloxy 2 Phenylacetophenone

Quantum Chemical Calculations of Electronic Structure

There are no specific quantum chemical calculations for 2-Dodecyloxy-2-phenylacetophenone found in the reviewed literature. Such studies, were they to be conducted, would likely involve methods like DFT to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and the molecular electrostatic potential. This information would be crucial for understanding the electronic transitions involved in its photoinitiating activity.

Molecular Dynamics Simulations of Photoreactive Intermediates

No molecular dynamics simulations specifically investigating the photoreactive intermediates of this compound have been identified in the public domain. For related compounds, these simulations are employed to understand the behavior of the molecule in its excited state and the dynamics of the α-cleavage process that leads to the formation of initiating radicals.

Prediction of Reaction Pathways and Transition States

Detailed predictions of the reaction pathways and transition states for the photolysis of this compound are not available in the current scientific literature. Theoretical studies on similar photoinitiators often focus on mapping the potential energy surface for the α-cleavage reaction to identify the transition state and calculate the activation energy for this critical step in the initiation of polymerization.

Theoretical Modeling of Photoinitiator Efficiency

Specific theoretical models detailing the photoinitiator efficiency of this compound have not been found. The efficiency of a photoinitiator is a complex function of its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals. Theoretical modeling would integrate data from quantum chemical calculations and reaction pathway analysis to predict this efficiency.

Advanced Spectroscopic and Analytical Methodologies for 2 Dodecyloxy 2 Phenylacetophenone Research

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Transient Absorption Spectroscopy)

Time-resolved spectroscopy is crucial for observing the short-lived excited states of 2-Dodecyloxy-2-phenylacetophenone following light absorption. Techniques like ultrafast transient absorption spectroscopy allow researchers to monitor the dynamics from the initial singlet excited state to the subsequent formation of the triplet state and its eventual cleavage into radicals.

Following excitation, the molecule rapidly undergoes intersystem crossing to the triplet manifold. mdpi.com The dynamics of this process, including structural relaxation on the potential energy surface, occur on timescales ranging from femtoseconds to picoseconds. mdpi.com For instance, studies on analogous phenylthiophene compounds show that structural relaxation can happen within approximately 100 femtoseconds, while intersystem crossing to the triplet state occurs on a picosecond timescale. mdpi.com Time-resolved techniques can track the appearance and decay of transient species, providing kinetic data on the rates of intersystem crossing and α-cleavage, which are fundamental to the photoinitiation efficiency. sigmaaldrich.com The combination of experimental techniques like time-resolved photoelectron spectroscopy (TRPES) with advanced computational simulations provides a powerful tool for a detailed understanding of these ultrafast excited-state dynamics. spectraphotopolymers.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the definitive method for detecting and characterizing the paramagnetic species—free radicals—generated during the photolysis of this compound. researchgate.net As this compound is a Type I photoinitiator, UV irradiation leads to α-cleavage, producing a benzoyl radical and an α-dodecyloxybenzyl radical. kpi.ua

Time-resolved EPR (TREPR) studies on the closely related compound 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) have successfully observed the formation and decay of the analogous benzoyl and α,α-dimethoxybenzyl radicals. wikipedia.org These experiments allow for the determination of key parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times and reaction rate constants. wikipedia.org The g-factor and hyperfine coupling constants extracted from ESR spectra provide structural information about the radicals. kpi.ua For example, ESR can be used to monitor the generation of alkyl radicals in polymers like polyethylene (B3416737) and polypropylene (B1209903) during irradiation, which is analogous to the initiation of polymerization by radicals from this compound. sigmaaldrich.com The technique is sensitive enough to detect radicals at very low concentrations, making it invaluable for studying initiation processes. acs.org

Table 1: Radical Species from Photolysis of Acetophenone-based Photoinitiators Detected by ESR/EPR

| Parent Compound | Primary Radicals Detected | Spectroscopic Method |

|---|---|---|

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Benzoyl radical, α,α-Dimethoxybenzyl radical | Time-Resolved EPR wikipedia.org |

| General Benzoin (B196080) Ethers | Benzoyl radical, α-Alkoxybenzyl radical | ESR Spectroscopy kpi.ua |

Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Mechanistic Studies

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR-based technique used to investigate the mechanistic pathways of radical reactions. It detects non-equilibrium spin populations in reaction products, which manifest as enhanced absorption or emission signals in the NMR spectrum. sigmaaldrich.com These anomalous signals are a signature of products formed through geminate or diffusive radical pairs.

The photolysis of this compound creates a radical pair (benzoyl and α-dodecyloxybenzyl) initially in a solvent cage. CIDNP arises from the interplay between singlet-triplet mixing within this radical pair and the subsequent reactions (recombination or escape). By analyzing the phase of the polarized signals (emission or enhanced absorption), one can deduce the nature of the precursor radical pair (singlet or triplet) and the type of reaction (cage product or escape product). This provides detailed insights into the reaction mechanism that are not accessible through conventional kinetic studies. Studies on DMPA have utilized CIDNP to investigate the radical reactions induced by photocleavage. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

For example, ¹H or ¹³C NMR can track the disappearance of the characteristic peaks of this compound and the simultaneous appearance of new signals corresponding to photoproducts. This allows for the calculation of the photoinitiator's conversion rate over time. In polymerization reactions, NMR can also monitor the consumption of monomer by observing the decrease in the signal intensity of its vinyl protons. The technique is non-invasive and provides detailed structural information on all species present in the reaction mixture, making it a valuable tool for kinetic and mechanistic studies.

Mass Spectrometry (MS) for Photoproduct Identification (e.g., ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for the identification of the various photoproducts formed during the degradation of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly effective. mdpi.com

Following UV irradiation of the closely related photoinitiator DMPA, GC-MS analysis has identified a range of decomposition products. mdpi.com These are formed from the subsequent reactions of the primary benzoyl and α,α-dimethoxybenzyl radicals. ESI-MS is also useful for detecting larger molecules, such as dimers or trimers of the parent photoinitiator, which may form as side products. mdpi.com The precise mass measurements afforded by modern mass spectrometers allow for the confident identification of the chemical formulas of the photoproducts, which is critical for elucidating the complete photochemical reaction pathway.

Table 2: Photolytic Decomposition Products of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) Identified by MS

| Product Number | Identified Compound | Analytical Method |

|---|---|---|

| 1 | Benzaldehyde | GC-MS mdpi.com |

| 2 | Acetophenone (B1666503) | GC-MS mdpi.com |

| 3 | Methyl benzoate | GC-MS mdpi.com |

| 4 | Benzaldehyde dimethyl acetal | GC-MS mdpi.com |

| 5 | Methyl phenyl carbonate | GC-MS mdpi.com |

| 6 | Benzoic acid | GC-MS mdpi.com |

| 7 | Diphenyl ether | GC-MS mdpi.com |

| 8 | Diphenylethanedione (Benzil) | GC-MS mdpi.com |

| 9 | 2,2-Dimethoxy-2-phenylacetophenone (Parent PI) | GC-MS mdpi.com |

| 10 | Dimer of parent PI | ESI-MS ([2M+Na]⁺ at m/z 535.51) mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Polymerization Progression

Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective method for monitoring the progress of polymerization reactions initiated by this compound in real-time. The technique works by tracking changes in the characteristic vibrational bands of the functional groups involved in the reaction.

In the case of acrylate (B77674) or methacrylate (B99206) polymerization, the process can be monitored by observing the decrease in the intensity of the absorption bands corresponding to the C=C double bond of the monomer, typically found around 1635 cm⁻¹. Simultaneously, the formation of the polymer can be observed by changes in other regions of the spectrum. By measuring the area of the monomer's characteristic peak over time, a conversion vs. time curve can be generated, providing valuable kinetic information about the polymerization process. This method is versatile and can be applied to thin films and bulk samples.

UV-Visible Spectroscopy for Absorption and Photodegradation Analysis

UV-Visible spectroscopy is fundamental for characterizing the light-absorbing properties of this compound and for analyzing its photodegradation. An efficient photoinitiator must have an absorption spectrum that overlaps with the emission spectrum of the light source used for curing.

The UV-Vis spectrum of this compound reveals its maximum absorption wavelengths (λₘₐₓ) and molar extinction coefficients, which are critical parameters for designing photopolymerization systems. Furthermore, this technique is used to monitor the rate of photodegradation of the initiator during UV exposure. By recording the UV-Vis spectrum at various irradiation times, the decrease in the absorbance at λₘₐₓ can be tracked. This provides a straightforward method for determining the photodecomposition kinetics of the initiator, although it is important to note that the formation of photoproducts that absorb at the same wavelength can sometimes complicate the analysis. sigmaaldrich.com

Chemical Modifications and Derivatives of 2 Dodecyloxy 2 Phenylacetophenone

Synthesis of Analogous Phenylacetophenone Photoinitiators with Varied Alkoxy Chains

The synthesis of analogous α-alkoxy phenylacetophenone photoinitiators involves the modification of the alkoxy group to modulate the initiator's reactivity, compatibility, and diffusion characteristics within a polymerizing system. The general synthetic route to these compounds often starts from a precursor like 2-hydroxy-2-phenylacetophenone or 2-bromo-2-phenylacetophenone.

The dodecyloxy group in 2-Dodecyloxy-2-phenylacetophenone imparts significant hydrophobicity and can influence its solubility in different monomer systems. By systematically varying the length and structure of this alkoxy chain, researchers can fine-tune the photoinitiator's properties. For instance, shorter alkoxy chains may lead to higher mobility and potentially faster initiation rates in certain formulations, while longer chains can reduce volatility and migration of the photoinitiator and its photoproducts.

A common synthetic strategy involves the Williamson ether synthesis, where an alkoxide, generated from the corresponding alcohol (e.g., dodecanol), reacts with a suitable phenylacetophenone derivative bearing a leaving group at the alpha position. The choice of the starting alcohol directly determines the nature of the resulting alkoxy chain on the photoinitiator.

| Alkoxy Chain | Starting Alcohol | Potential Impact on Photoinitiator Properties |

| Methoxy (B1213986) | Methanol | Higher volatility, potentially higher mobility |

| Ethoxy | Ethanol | Moderate volatility and mobility |

| Butoxy | Butanol | Lower volatility, increased hydrophobicity |

| Octyloxy | Octanol | Significantly reduced volatility, high hydrophobicity |

| Dodecyloxy | Dodecanol | Very low volatility, high hydrophobicity, reduced migration |

| Ethoxyethoxy | 2-Ethoxyethanol | Increased polarity and potential for different solubility profile |

Incorporation into Polymer Backbones as Macro-photoinitiators

A significant area of research has been the incorporation of phenylacetophenone-type photoinitiators into polymer backbones, creating what are known as macro-photoinitiators. This approach covalently bonds the photoinitiator moiety to a polymer chain, which offers several advantages over traditional low-molecular-weight photoinitiators. Key benefits include reduced migration of the initiator and its photolysis by-products, which is crucial for applications in food packaging, biomedical devices, and coatings where low extractability is a requirement.

The synthesis of such macro-photoinitiators can be achieved through various polymerization techniques. One common method involves the preparation of a monomer containing the 2-phenylacetophenone structure. For instance, a derivative of 2-hydroxy-2-phenylacetophenone can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). This functionalized monomer can then be copolymerized with other monomers to yield a polymer with pendant photoinitiator groups.

Another strategy is to use a functionalized photoinitiator as an initiator for a polymerization process itself, such as ring-opening polymerization of cyclic esters like ε-caprolactone. In this case, a hydroxyl-functionalized phenylacetophenone can initiate the polymerization, resulting in a polymer chain with the photoinitiator at one end.

| Polymer Backbone | Method of Incorporation | Resulting Macro-photoinitiator Type |

| Poly(methyl methacrylate) | Copolymerization of a methacrylated phenylacetophenone derivative | Random copolymer with pendant photoinitiator groups |

| Polystyrene | Copolymerization of a styrenic phenylacetophenone derivative | Random copolymer with pendant photoinitiator groups |

| Poly(ε-caprolactone) | Ring-opening polymerization initiated by a hydroxyl-functionalized phenylacetophenone | End-functionalized polymer chain |

| Polyurethane | Used as a chain extender or incorporated into a diol for polycondensation | Photoinitiator units integrated within the main polymer chain |

Design of Bifunctional or Multifunctional Photoinitiator Systems

To enhance curing efficiency and overcome some of the limitations of single-component photoinitiators, researchers have designed bifunctional and multifunctional systems based on the 2-phenylacetophenone scaffold. These molecules contain two or more photoinitiating moieties within a single structure. Upon irradiation, a single molecule can generate multiple radicals, leading to a higher concentration of initiating species and potentially a faster and more complete polymerization. nih.gov

The synthesis of these systems often involves linking two or more 2-phenylacetophenone units through a central core or linker molecule. For example, a diol or triol can be reacted with a functionalized 2-phenylacetophenone derivative to create a molecule with two or three photoinitiating groups. The nature of the linker can be varied to influence the solubility, thermal stability, and photochemical reactivity of the resulting multifunctional photoinitiator. nih.gov

Studies have shown that such multifunctional photoinitiators can exhibit superior performance compared to their monofunctional counterparts, especially in terms of curing speed and achieving higher crosslinking densities in the final polymer network. nih.gov This is attributed to the generation of a higher localized concentration of radicals upon photolysis.

Derivatives for Specific Wavelength Activation

The absorption characteristics of a photoinitiator are critical as they must overlap with the emission spectrum of the light source used for curing. The parent 2-phenylacetophenone structure primarily absorbs in the UV-A region of the electromagnetic spectrum. However, for certain applications, such as curing pigmented systems or for use with emerging light sources like LEDs, it is desirable to have photoinitiators that are active at longer wavelengths (i.e., in the near-UV or visible light range).

To achieve this, chemical modifications can be made to the aromatic rings of the 2-phenylacetophenone molecule. The introduction of specific chromophoric groups can extend the conjugation of the system and shift the maximum absorption wavelength (λmax) to higher values. Electron-donating groups, such as alkoxy or amino groups, attached to the benzoyl ring can be particularly effective in causing a bathochromic (red) shift in the absorption spectrum.

For example, introducing a methoxy or dimethylamino group at the para-position of the benzoyl ring can significantly alter the UV-Vis absorption profile. The design of these derivatives is a key area of research to develop photoinitiators that are compatible with a wider range of light sources and can be used in a broader array of photopolymerization applications.

| Substituent on Benzoyl Ring | Expected Effect on λmax | Potential Application |

| None (unsubstituted) | Baseline UV absorption | General purpose UV curing |

| 4-Methoxy | Bathochromic shift (to longer wavelengths) | Curing with near-UV light sources |

| 4-(Dimethylamino) | Significant bathochromic shift | Visible light curing applications |

| Thioxanthone moiety | Broad absorption into the visible region | Curing of pigmented coatings |

Q & A

Basic: What synthetic methodologies are recommended for 2-Dodecyloxy-2-phenylacetophenone, and how do reaction parameters influence yield?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, reacting dodecyloxybenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Optimizing reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate) improves yields to >70%.

Basic: What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the dodecyloxy chain (δ 1.2–1.6 ppm for CH₂ groups) and acetophenone carbonyl (δ 190–200 ppm in ¹³C).

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-O-C ether vibration (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 422.3 (C₂₆H₃₄O₂) validates purity .

Advanced: How does the dodecyloxy group impact initiator efficiency in UV-induced polymerization compared to methoxy analogs?

The long alkyl chain in this compound enhances solubility in nonpolar monomers (e.g., styrene), increasing radical availability during photolysis. However, steric hindrance may reduce initiation rates compared to 2,2-Dimethoxy-2-phenylacetophenone. Quantify efficiency using radical trapping assays (e.g., with TEMPO) and monitor conversion via real-time FT-IR. Theoretical models from dimeric radical recombination studies (as in Kurdikar & Peppas, 1994) can predict efficiency losses due to chain entanglement .

Advanced: What strategies address solubility limitations of this compound in polar reaction systems?

- Co-solvent Systems : Use toluene/THF (3:1 v/v) to balance polarity.

- Surfactant-Assisted Dispersion : Add 1–2% w/w Pluronic® F-127 to aqueous mixtures.

- Temperature Modulation : Heating to 40–50°C improves solubility but requires stability testing under thermal stress .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Waste Management : Collect organic waste in sealed containers for incineration by certified facilities .

Advanced: Can computational modeling predict the compound’s photophysical behavior in polymer matrices?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the excited-state dynamics, including triplet energy transfer and bond cleavage kinetics. Compare simulated UV-Vis spectra (λmax ~320 nm) with experimental data to validate predictions. Molecular dynamics simulations further elucidate diffusion rates in polymer networks .

Basic: How is this compound distinguished from structurally similar ketones in mixed systems?

Use HPLC-DAD with a C18 column (acetonitrile/water, 75:25 isocratic) and retention time comparison. The dodecyloxy group increases hydrophobicity, delaying elution (tR ≈ 12 min) versus methoxy analogs (tR ≈ 8 min) .

Advanced: What mechanistic insights explain contradictory data on its stability under UV exposure?

Divergent stability reports arise from varying oxygen levels during irradiation. Under inert conditions, the compound exhibits a half-life >50 hours (λ = 365 nm), but ambient oxygen reduces this to <10 hours due to peroxide formation. Monitor degradation via GC-MS and adjust reaction atmospheres (N₂ purge) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.